molecular formula C12H12FNO3 B3174602 1-(4-Fluoro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 953903-28-1

1-(4-Fluoro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3174602
CAS No.: 953903-28-1
M. Wt: 237.23 g/mol
InChI Key: AEROPJBGPBVKEX-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidone derivative characterized by a 5-oxopyrrolidine core with a carboxylic acid group at position 3 and a substituted phenyl ring at position 1. The phenyl substituents include a fluorine atom at the para position and a methyl group at the ortho position.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c1-7-4-9(13)2-3-10(7)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEROPJBGPBVKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoro-2-methylbenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring. The final step involves the oxidation of the pyrrolidine ring to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Modifications and Bioactivity

Substituent Variations on the Phenyl Ring

The biological activity of pyrrolidone derivatives is highly sensitive to substituent patterns on the phenyl ring. Key comparisons include:

Compound Name Substituents on Phenyl Ring Key Bioactivity (Assay) Reference
1-(5-Chloro-2-hydroxyphenyl)-... 5-Cl, 2-OH 1.5× higher antioxidant activity than ascorbic acid (DPPH assay) [1, 15]
1-(3,5-Dichloro-2-hydroxyphenyl)-... 3,5-Cl, 2-OH Antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) [2]
1-(2,6-Dimethylphenyl)-... 2,6-CH₃ Used as a building block in organic synthesis and analytical reference [18]
1-(4-Chloro-3-fluorophenyl)-... 4-Cl, 3-F Structural analog with potential CNS applications (CAS: 1270831-90-7) [21]
Target Compound 4-F, 2-CH₃ No direct activity data reported; structural similarity suggests metabolic stability. [20]
Key Observations :
  • Electron-Withdrawing Groups (Cl, F, NO₂): Enhance antioxidant capacity by stabilizing radical intermediates. For example, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one showed 1.5× higher DPPH scavenging than ascorbic acid .
  • Hydroxyl Groups : Improve solubility and radical scavenging. 1-(5-Chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide exhibited potent reducing power (optical density: 1.149) .
  • The 2,6-dimethylphenyl analog is used in analytical chemistry due to its stability .

Modifications at the Pyrrolidine Core

  • Carboxylic Acid Derivatives : Free carboxylic acids (e.g., compound 6 in ) show stronger antioxidant activity than esterified counterparts due to enhanced hydrogen bonding .
  • Heterocyclic Moieties : Thiadiazole and triazole substituents (e.g., compound 21 in ) amplify antimicrobial effects. For instance, 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-1,2,4-triazol-3-yl)pyrrolidin-2-one displayed 1.35× higher DPPH activity than vitamin C .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Hydroxyl and carboxylic acid groups improve aqueous solubility, whereas halogen atoms (F, Cl) and methyl groups increase logP values, favoring blood-brain barrier penetration .
  • Stability : Fluorine substituents (as in the target compound) enhance metabolic stability by resisting oxidative degradation .
  • Synergistic Effects : Combining chloro and hydroxyl groups (e.g., 5-Cl-2-OH-phenyl) optimizes both antioxidant and antimicrobial profiles .

Biological Activity

1-(4-Fluoro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a fluorinated organic compound belonging to the pyrrolidine carboxylic acids class. Its unique structure, characterized by the presence of a fluorine atom and a pyrrolidine ring, imparts significant biological activity, making it a focus of research in medicinal chemistry, pharmacology, and related fields. This article explores its biological activities, including antimicrobial and anticancer properties, through various studies and findings.

  • Molecular Formula : C₁₂H₁₂FNO₃
  • Molecular Weight : 237.23 g/mol
  • CAS Number : 953903-28-1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that similar compounds can act as enzyme inhibitors or modulate receptor activity, affecting various biochemical pathways. The presence of the fluorine atom enhances lipophilicity, potentially increasing bioavailability and interaction with cellular targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial potential of this compound against multidrug-resistant pathogens. For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid were tested for their efficacy against Gram-positive bacteria and drug-resistant fungi. The findings suggest that structural modifications can lead to varying levels of antimicrobial activity.

CompoundMIC (µg/mL)Activity Against
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid>128No activity
3,5-Dichloro derivative<64Moderate activity

These results highlight the importance of structural diversity in enhancing biological efficacy against resistant strains .

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines, particularly A549 human pulmonary cancer cells. The compound demonstrated notable cytotoxic effects, which were found to be structure-dependent.

Case Study: A549 Cell Line

In a study comparing different derivatives, it was shown that:

  • The carboxylic acid derivative significantly reduced cell viability to 63.4% compared to untreated controls (p < 0.05).
  • The introduction of a 3,5-dichloro substitution enhanced anticancer activity further, decreasing cell viability to as low as 21.2% (p < 0.0001).

These findings indicate that specific modifications can significantly enhance the anticancer effects of pyrrolidine derivatives .

Research Applications

This compound serves as a crucial building block in organic synthesis and medicinal chemistry. Its applications include:

  • Drug Development : Exploration for potential pharmaceutical intermediates.
  • Material Science : Development of new materials with unique properties due to its structural characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Fluoro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-(4-Fluoro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

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